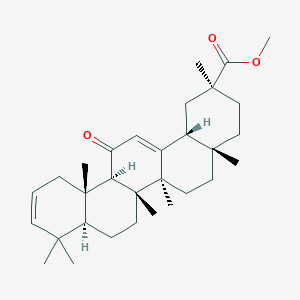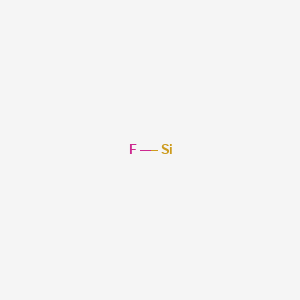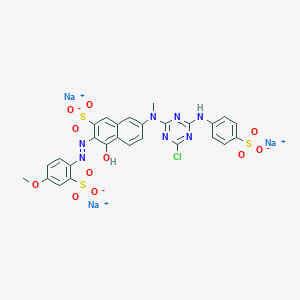![molecular formula C20H40O3 B083249 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- CAS No. 13879-87-3](/img/structure/B83249.png)
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in water and has a molecular formula of C21H42O3. This compound has gained significant attention due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
作用机制
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is not yet fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in various physiological processes, including inflammation and pain.
生化和生理效应
Studies have shown that 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] may have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, and may also have anti-cancer effects. Additionally, this compound has been studied for its potential use in the treatment of diabetes and cardiovascular disease.
实验室实验的优点和局限性
One of the advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] in lab experiments is its high solubility in water, which makes it easy to handle and use in various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research involving 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-]. One area of interest is the development of new pharmaceuticals based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science and biotechnology.
合成方法
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of tetradecanol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a Lewis acid catalyst. This reaction results in the formation of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-].
科学研究应用
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] has several potential applications in scientific research. It has been used in the development of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents. This compound has also been studied for its potential use in the development of new materials, such as biodegradable polymers.
属性
CAS 编号 |
13879-87-3 |
|---|---|
产品名称 |
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- |
分子式 |
C20H40O3 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-(tetradecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-18-22-20(2,3)23-19/h19H,4-18H2,1-3H3 |
InChI 键 |
ZHSOVDLRHUKCPP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



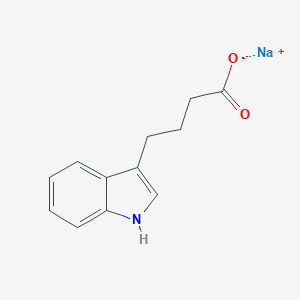
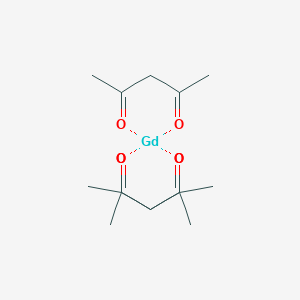
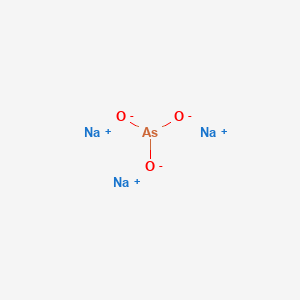
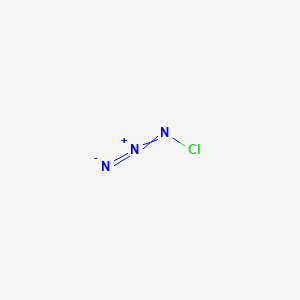
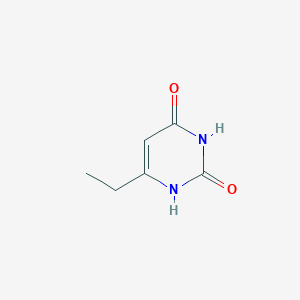
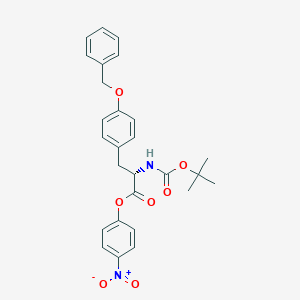
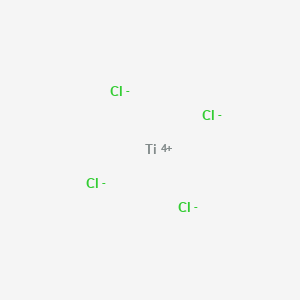

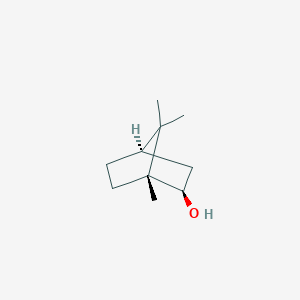
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

